4-Methyl-2,6-octadiene-4,5-diol
Description
4-Methyl-2,6-octadiene-4,5-diol is a diol compound featuring conjugated double bonds at positions 2 and 6, hydroxyl groups at positions 4 and 5, and a methyl substituent at position 4. For instance, 2,6-Octadiene-4,5-diol (CAS 4486-59-3) shares the same backbone but lacks the methyl group . This structural difference likely influences physicochemical properties such as solubility, stability, and reactivity.
Properties
CAS No. |
56335-74-1 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-methylocta-2,6-diene-4,5-diol |
InChI |
InChI=1S/C9H16O2/c1-4-6-8(10)9(3,11)7-5-2/h4-8,10-11H,1-3H3 |
InChI Key |
NXBKPRBBLDQSOD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C(C)(C=CC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-octadiene-4,5-diol typically involves the reaction of 4-methyl-2,6-octadiene with a suitable oxidizing agent to introduce the hydroxyl groups. One common method is the hydroboration-oxidation reaction, where the double bonds in 4-methyl-2,6-octadiene react with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of 4-Methyl-2,6-octadiene-4,5-diol may involve large-scale hydroboration-oxidation processes or other catalytic oxidation methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-octadiene-4,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products
Oxidation: Formation of 4-methyl-2,6-octadiene-4,5-dione.
Reduction: Formation of 4-methyl-2,6-octane-4,5-diol.
Substitution: Formation of 4-methyl-2,6-octadiene-4,5-dichloride.
Scientific Research Applications
4-Methyl-2,6-octadiene-4,5-diol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2,6-octadiene-4,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The double bonds in the compound may also participate in reactions with other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
2,6-Octadiene-4,5-diol (CAS 4486-59-3)
Structural Similarities and Differences :
- Shared features : Both compounds possess conjugated diene systems and vicinal diol groups.
- Key difference : The absence of the methyl group in 2,6-octadiene-4,5-diol reduces steric hindrance and hydrophobicity compared to the methylated analog.
1,4-Dithiane-2,5-diol and trans-1,2-Dithiane-4,5-diol
Structural Comparison :
Key Differences :
Implications :
- Sulfur analogs exhibit distinct electronic properties, making them less reactive toward oxidation but more suited for heavy metal chelation or sulfur cycle studies.
8-O-Acetylshanzhiside Methyl Ester
Structural Context :
Functional Comparison :
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